Thermal Stability and Phase-Change Properties Versus Analogs
1-(4-Nitrophenyl)ethyl nitrate exhibits a boiling point of 340.6 °C at 760 mmHg and a density of 1.377 g/cm³ . This boiling point is 32.4 °C higher than that of the positional isomer 2-(4-nitrophenyl)ethyl nitrate (308.2 °C at 760 mmHg) [1] and approximately 179 °C higher than the acetate analog 1-(4-nitrophenyl)ethyl acetate (161–163 °C at 16 mmHg, corresponding to an estimated atmospheric equivalent significantly below 340 °C) [2]. The density differential (1.377 g/cm³ vs. 1.3±0.1 g/cm³ for 1-(4-nitrophenyl)ethanol ) further reflects the distinct molecular packing imparted by the nitrate ester. These differences directly influence distillation cut points, thermal processing safety margins, and solvent selection during purification.
| Evidence Dimension | Boiling point (thermal stability indicator) and density (phase behavior) |
|---|---|
| Target Compound Data | Boiling point: 340.6 °C at 760 mmHg; Density: 1.377 g/cm³ |
| Comparator Or Baseline | 2-(4-Nitrophenyl)ethyl nitrate: bp 308.2 °C at 760 mmHg [1]; 1-(4-Nitrophenyl)ethyl acetate: bp 161–163 °C at 16 mmHg [2]; 1-(4-Nitrophenyl)ethanol: density 1.3±0.1 g/cm³ |
| Quantified Difference | Δ bp = +32.4 °C vs. positional isomer; Δ bp ≈ +179 °C vs. acetate ester (corrected); Δ density ≈ +0.08 g/cm³ vs. alcohol analog |
| Conditions | Predicted/computed values at standard atmospheric pressure (760 mmHg); cross-source comparison of computational predictions |
Why This Matters
A 32 °C higher boiling point versus the positional isomer enables cleaner fractional distillation separation; the 179 °C advantage over the acetate analog permits high-temperature reactions without premature volatilization or decomposition of the substrate.
- [1] ChemSite. 23795-02-0 (2-(4-nitrophenyl)ethyl nitrate-related structure). Boiling point 308.2 °C at 760 mmHg. View Source
- [2] YYBYY Chemical Platform. p-NO₂C₆H₄CH(Me)OAc, CAS 19759-27-4. Boiling point: 161–163 °C (16 mmHg). View Source
